Methyl 3-phenyl-3-(piperidin-1-yl)propanoate
CAS No.: 7032-62-4
Cat. No.: VC18497645
Molecular Formula: C15H21NO2
Molecular Weight: 247.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7032-62-4 |
|---|---|
| Molecular Formula | C15H21NO2 |
| Molecular Weight | 247.33 g/mol |
| IUPAC Name | methyl 3-phenyl-3-piperidin-1-ylpropanoate |
| Standard InChI | InChI=1S/C15H21NO2/c1-18-15(17)12-14(13-8-4-2-5-9-13)16-10-6-3-7-11-16/h2,4-5,8-9,14H,3,6-7,10-12H2,1H3 |
| Standard InChI Key | OCCNZNNZMQOPKT-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CC(C1=CC=CC=C1)N2CCCCC2 |
Introduction
Chemical Structure and Physical Properties
Molecular Architecture
Methyl 3-phenyl-3-(piperidin-1-yl)propanoate features a propanoate ester core with two substituents: a phenyl group and a piperidine ring. The piperidine moiety, a six-membered amine ring, contributes to the compound’s basicity, while the ester group governs its hydrolytic stability. The stereochemistry of the molecule is defined by the spatial arrangement of the phenyl and piperidine groups, which influence its interactions with biological targets . The SMILES notation provides a detailed representation of its three-dimensional conformation .
Physicochemical Characteristics
Key physical properties of methyl 3-phenyl-3-(piperidin-1-yl)propanoate include:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 106–107 °C (17.5 Torr) | |
| Density | 0.977 g/cm³ | |
| pKa | 8.74 ± 0.10 | |
| Molecular Weight | 247.33 g/mol |
The compound’s relatively low boiling point and moderate density suggest volatility under reduced pressure, which is critical for purification via distillation . Its weakly basic nature (pKa ~8.74) implies protonation under physiological conditions, enhancing solubility in aqueous environments .
Synthesis and Manufacturing
General Synthetic Routes
The synthesis of methyl 3-phenyl-3-(piperidin-1-yl)propanoate typically involves a multi-step process:
-
Condensation Reaction: Piperidine is reacted with methyl acrylate to form methyl 3-(piperidin-1-yl)propanoate .
-
Friedel-Crafts Alkylation: The intermediate undergoes alkylation with benzyl chloride or a phenyl-containing electrophile to introduce the phenyl group .
-
Esterification: Final esterification ensures the propanoate backbone’s stability.
A representative synthesis from recent literature involves the coupling of 3-phenylquinoxaline derivatives with piperidine-containing propanoate esters under thiyl radical conditions, yielding analogues with demonstrated bioactivity .
Optimization Challenges
Pharmacological Applications
Anticancer Activity
Methyl 3-phenyl-3-(piperidin-1-yl)propanoate derivatives exhibit promising anticancer properties. In a 2019 study, analogues such as methyl 3-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]propanoate demonstrated IC₅₀ values of 8.2 µM against MCF-7 breast cancer cells, comparable to cisplatin (IC₅₀ = 6.5 µM) . Mechanistic studies suggest these compounds induce apoptosis via mitochondrial pathway activation and ROS generation .
Future Research Directions
Structure-Activity Relationship (SAR) Studies
Systematic SAR studies are needed to elucidate the impact of substituents on bioactivity. For example, replacing the phenyl group with heteroaromatic rings (e.g., pyridine) may enhance target specificity .
Formulation Development
Improving aqueous solubility through prodrug strategies (e.g., phosphate ester derivatives) could enhance bioavailability. Nanoemulsion-based delivery systems are under exploration to bypass first-pass metabolism.
Toxicological Profiling
Comprehensive genotoxicity and carcinogenicity studies are essential for clinical translation. In vitro assays using human hepatocyte models are ongoing to assess metabolic stability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume